![molecular formula C8H4F3NO4 B2400810 2-(Difluoromethyl)-4-fluoro-6-nitrobenzoic acid CAS No. 2092581-27-4](/img/structure/B2400810.png)
2-(Difluoromethyl)-4-fluoro-6-nitrobenzoic acid
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Overview
Description
Difluoromethylation is a research hotspot in the field of drug synthesis . A difluoromethyl group can be introduced into organic compounds . Difluoromethyl is an important structural motif, which is commonly found in medicine, pesticides, and functional materials .
Synthesis Analysis
The synthesis of compounds with a difluoromethyl group has been a subject of extensive research . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of difluoromethyl-containing compounds can be complex and varies depending on the specific compound . DFT calculations revealed that the biological environment changes the molecular structure of difluoromethyl-containing compounds only slightly .Chemical Reactions Analysis
Difluoromethylation reactions are based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . Various difluoromethylation reagents have been developed, which have important applications and significance in the field of drug synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethyl-containing compounds can vary greatly depending on the specific compound . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(difluoromethyl)-4-fluoro-6-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c9-3-1-4(7(10)11)6(8(13)14)5(2-3)12(15)16/h1-2,7H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIDSHBICCFZENL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)C(=O)O)[N+](=O)[O-])F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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